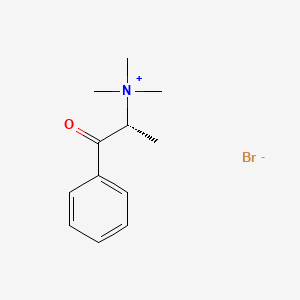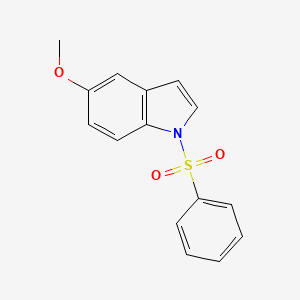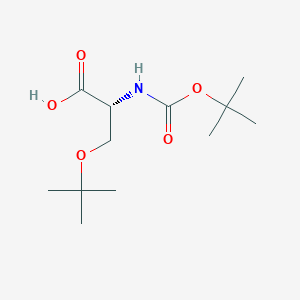
2,4,5-Trifluoroanisole
Vue d'ensemble
Description
2,4,5-Trifluoroanisole is an organic compound with the linear formula C7H5F3O . It has a molecular weight of 162.112 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 2,4,5-Trifluoroanisole is represented by the linear formula C7H5F3O . It has a molecular weight of 162.112 .Applications De Recherche Scientifique
Synthesis of Synthetic Intermediates
2,4,5-Trifluoroanisole plays a crucial role in the synthesis of various synthetic intermediates. It has been used in the continuous microflow process for synthesizing 2,4,5-trifluorobromobenzene, a valuable intermediate in the pharmaceutical industry. This process involves the diazotization reaction of 2,4,5-trifluoroaniline, producing 2,4,5-trifluorophenyl diazonium salts, which are then converted to 2,4,5-trifluorobromobenzene (Deng et al., 2017). Similarly, 2,4,5-trifluoroanisole has been used in the microflow synthesis of 2,4,5-trifluorobenzoic acid, a compound with significant applications in pharmaceuticals and material science (Deng et al., 2015).
Structural and Conformational Studies
The rotational spectra of trifluoroanisole and its isotopologues have been measured, revealing a perpendicular conformation of the CF3 group relative to the phenyl ring. These studies provide valuable insights into the molecular structure and dynamics of trifluoroanisole, which is crucial for understanding its chemical behavior and interactions (Kang et al., 2014).
Electrophilicity in Sigma-Complexation Processes
Research on the kinetics of sigma-complexation of various compounds, including 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole, highlights the role of 2,4,5-trifluoroanisole derivatives in understanding the reactivity and stability of certain chemical species. This knowledge is fundamental for designing more efficient chemical reactions in organic synthesis (El Guesmi et al., 2008).
Impact on Fluorination and Drug Design
The study of anisole and fluoroanisoles, including 2,4,5-trifluoroanisole, reveals their distinct conformational preferences and the impact of fluorination on physicochemical and pharmacokinetic properties. This research is particularly relevant in drug design, where fluorination can significantly alter the behavior of molecular compounds (Xing et al., 2015).
Use in Fuel Cell Membranes
Innovative materials like 2,4,5-trifluoroimidazole impregnated Nafion, which includes 2,4,5-trifluoroanisole derivatives, have been proposed for high-temperature, water-free membranes in proton-exchange membrane fuel cells. This demonstrates the potential of 2,4,5-trifluoroanisole in advancing renewable energy technologies (Deng, Molinero, & Goddard, 2004).
Propriétés
IUPAC Name |
1,2,4-trifluoro-5-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYXLDSRLNRAPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407750 | |
| Record name | 2,4,5-TRIFLUOROANISOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trifluoroanisole | |
CAS RN |
5006-38-2 | |
| Record name | 2,4,5-TRIFLUOROANISOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[(Tert-butyl)oxycarbonyl]-3-(4-methoxybenzyl)piperidine-3-carboxylic acid](/img/structure/B1599280.png)
![2-Phenyl-1-[4-[4-(2-phenylacetyl)phenoxy]phenyl]ethanone](/img/structure/B1599282.png)




